4-[3-(4-tert-butylphenyl)-1-hydroxy-11-(pyridin-3-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid
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Overview
Description
4-[3-(4-tert-butylphenyl)-1-hydroxy-11-(pyridin-3-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid is a complex organic compound with a unique structure that includes a tert-butylphenyl group, a pyridinyl group, and a dibenzo[b,e][1,4]diazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-tert-butylphenyl)-1-hydroxy-11-(pyridin-3-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
4-[3-(4-tert-butylphenyl)-1-hydroxy-11-(pyridin-3-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[3-(4-tert-butylphenyl)-1-hydroxy-11-(pyridin-3-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenylboronic acid: A related compound used in cross-coupling reactions.
4-tert-Butylphenol: Another similar compound with applications in the production of resins and plasticizers.
Uniqueness
4-[3-(4-tert-butylphenyl)-1-hydroxy-11-(pyridin-3-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid is unique due to its complex structure and the presence of multiple functional groups, which provide a wide range of reactivity and potential applications. Its combination of a dibenzo[b,e][1,4]diazepine core with tert-butylphenyl and pyridinyl groups sets it apart from simpler related compounds.
Properties
Molecular Formula |
C32H33N3O4 |
---|---|
Molecular Weight |
523.6 g/mol |
IUPAC Name |
4-[9-(4-tert-butylphenyl)-7-oxo-6-pyridin-3-yl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-5-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C32H33N3O4/c1-32(2,3)23-12-10-20(11-13-23)22-17-25-30(27(36)18-22)31(21-7-6-16-33-19-21)35(28(37)14-15-29(38)39)26-9-5-4-8-24(26)34-25/h4-13,16,19,22,31,34H,14-15,17-18H2,1-3H3,(H,38,39) |
InChI Key |
FFJPCMOQWXRXQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2CC3=C(C(N(C4=CC=CC=C4N3)C(=O)CCC(=O)O)C5=CN=CC=C5)C(=O)C2 |
Origin of Product |
United States |
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